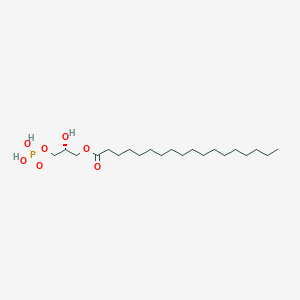
1-Stearoyl-sn-glycero-3-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-stearoyl-sn-glycero-3-phosphate is a 1-acyl-sn-glycerol 3-phosphate in which the 1-acyl substituent is specified as stearoyl (octadecanoyl). It has a role as a metabolite. It derives from an octadecanoic acid. It is a conjugate acid of a this compound(2-).
Scientific Research Applications
Stimulation of Enzymatic Activity : 1-Stearoyl-sn-glycero-3-phosphate has been found to significantly stimulate the activity of stearoyl-CoA desaturase in mouse liver microsomes. This suggests its role in modifying enzymatic functions in metabolic pathways (Raju & Reiser, 1972).
Cell Signaling and Receptor Activation : This molecule is involved in cell signaling processes. For instance, lysophosphatidic acid (LPA), which includes this compound, activates G-protein-coupled receptors, triggering Ca2+ mobilization in cells, showing its critical role in cellular communication (Jalink et al., 1995).
Role in Phospholipid Synthesis : this compound participates in the synthesis of various phospholipids. For example, in pigeon liver microsomes, it's involved in the production of different species of phosphatidic acid, indicating its significance in lipid metabolism (Hill, Husbands, & Lands, 1968).
Specificity in Enzymatic Reactions : Research shows that this compound is specifically hydrolyzed by certain enzymes. For instance, phospholipase C from human sperm selectively hydrolyzes this compound, suggesting its specificity in biochemical pathways (Ribbes et al., 1987).
Lipid Mediator Functions : As a lipid mediator, this compound contributes to various biological activities. For example, platelet-activating factor, which is structurally similar, has been shown to have significant biological activity (Demopoulos, Pinckard, & Hanahan, 1979).
Role in Chloroplast Function : This compound is involved in chloroplast functions, as seen in the specificity of glycerol-3-phosphate acyltransferase from pea and spinach chloroplasts. It's acylated exclusively at the C-1 position, indicating its importance in plant lipid metabolism (Frentzen et al., 2005).
Phospholipid Synthesis in Cells : In macrophage-like cells, the conversion of phosphatidylglycerol to bis(monoacylglycero)phosphate involves this compound, highlighting its role in cell membrane dynamics (Amidon, Brown, & Waite, 1996).
Metabolic Pathways in Cells : The metabolism of this compound in NIH 3T3 fibroblasts involves its conversion into various lipid molecules like phosphatidylcholine and triacylglycerol, illustrating its involvement in complex cellular metabolic pathways (Florin-Christensen et al., 1992).
Acyl-Acceptor Specificity : The compound demonstrates specific acyl-acceptor activities in enzymatic reactions, as observed in studies of 1-acylglycerolphosphate acyltransferase and 1-acylglycerophosphorylcholine acyltransferase from rat liver microsomes (Miki et al., 1977).
Structural and Functional Analysis in Organisms : Its isozymes, like sn-glycerol-3-phosphate dehydrogenase, have been isolated and analyzed in organisms like Drosophila melanogaster, providing insights into its structural and functional roles in different species (Niesel et al., 1980).
properties
CAS RN |
65494-37-3 |
|---|---|
Molecular Formula |
C21H43O7P |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
[(2R)-2-hydroxy-3-phosphonooxypropyl] octadecanoate |
InChI |
InChI=1S/C21H43O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26/h20,22H,2-19H2,1H3,(H2,24,25,26)/t20-/m1/s1 |
InChI Key |
LAYXSTYJRSVXIH-HXUWFJFHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)O |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



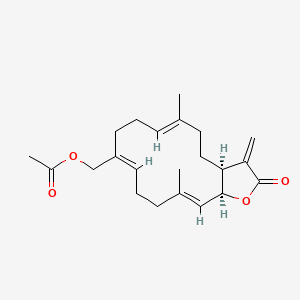
![1,2-di-[(6Z)-octadecenoyl]-sn-glycero-3-phosphoethanolamine](/img/structure/B1242822.png)
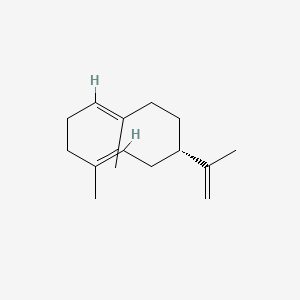
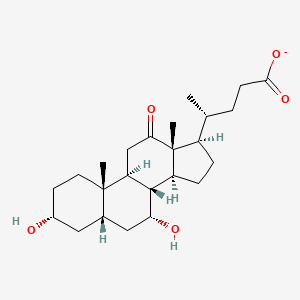
![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-[(1-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-4-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1242827.png)
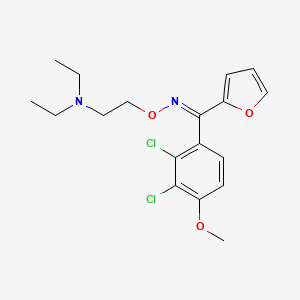
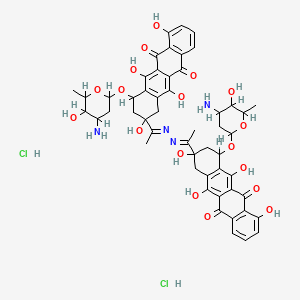
![1-[(E)-1-(4-tert-butylphenyl)ethylideneamino]-3-propan-2-ylthiourea](/img/structure/B1242830.png)
![2-chloro-5-[(2E)-2-[(4-morpholin-4-ylphenyl)methylidene]hydrazinyl]benzoic acid](/img/structure/B1242832.png)
![3-[31-(3-Aminopropyl)-11,44-dihydroxy-3,6,24,34-tetrakis(1-hydroxyethyl)-18-[(4-hydroxyphenyl)methyl]-21-methyl-2,5,8,14,17,20,23,26,30,33,36,39,42-tridecaoxo-15-propan-2-yl-28-tridecyl-29-oxa-1,4,7,13,16,19,22,25,32,35,38,41-dodecazatricyclo[41.3.0.09,13]hexatetracontan-40-yl]-3-hydroxypropanamide](/img/structure/B1242834.png)
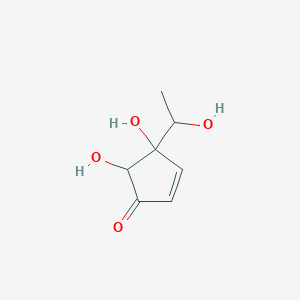
![(2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-enyl)-4-piperidinyl]-2-phenylacetamide](/img/structure/B1242836.png)

![2-[8-Methyl-8-azabicyclo[3.2.1]octane-3-yl]-2,3-dihydro-1H-benzo[e]isoindole-1-one](/img/structure/B1242842.png)